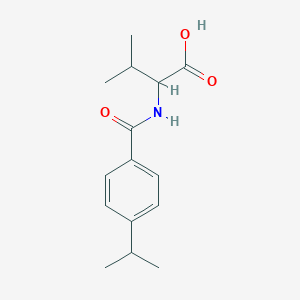
N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide
Descripción general
Descripción
N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide, also known as EMPP, is a synthetic compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for causing inflammation, pain, and fever. N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide is also thought to interact with the cannabinoid receptors in the central nervous system, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide has been shown to have a range of biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which play a key role in the inflammatory response. N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide has also been shown to reduce the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins. Moreover, N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide has been reported to have a low toxicity profile, making it a safe compound for use in scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide is its high purity level, which makes it easy to handle and use in scientific research. Moreover, N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide has a relatively low cost compared to other compounds with similar properties. However, one of the limitations of N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide is its limited solubility in water, which may make it difficult to use in some experiments. Additionally, N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide has a short half-life, which may require frequent dosing in some studies.
Direcciones Futuras
There are several future directions for research on N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide. One potential direction is to investigate its potential use in the development of new drugs for the treatment of various diseases, such as arthritis, fever, and pain. Another direction is to explore its potential use in the synthesis of new materials, such as polymers and nanoparticles. Moreover, further studies are needed to elucidate the exact mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide and to determine its safety and efficacy in various animal models.
Aplicaciones Científicas De Investigación
N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases such as arthritis, fever, and pain. Moreover, N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide has also been investigated for its potential use in the synthesis of new materials, such as polymers and nanoparticles.
Propiedades
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-4-17-7-5-6-15(3)19(17)20-18(21)13-12-16-10-8-14(2)9-11-16/h5-11H,4,12-13H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSRGJIUAZHVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCC2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-3-(4-methylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{2-[(4-methyl-1-piperidinyl)methyl]-1-propyl-1H-benzimidazol-5-yl}-2-furamide](/img/structure/B4654691.png)
![7-ethyl-7-methyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B4654693.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4654696.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4654715.png)
![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654716.png)
![3-methyl-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)butanamide](/img/structure/B4654723.png)
![N-(3-acetylphenyl)-2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654743.png)
![2-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B4654749.png)
![propyl 4-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B4654757.png)
![N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4654759.png)
![N-[2-[4-(methylthio)phenyl]-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B4654761.png)


